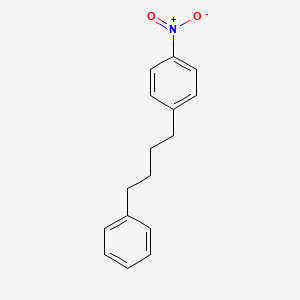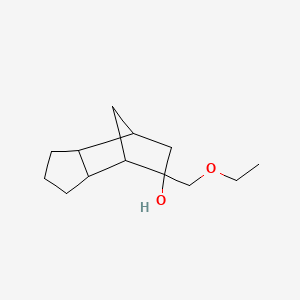
5-(Ethoxymethyl)octahydro-4,7-methano-1H-inden-5-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Ethoxymethyl)octahydro-4,7-methano-1H-inden-5-ol is a synthetic organic compound with the molecular formula C12H20O2. It is a derivative of octahydro-4,7-methano-1H-inden-5-ol, featuring an ethoxymethyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Ethoxymethyl)octahydro-4,7-methano-1H-inden-5-ol typically involves the following steps:
Starting Material: The synthesis begins with octahydro-4,7-methano-1H-inden-5-ol.
Ethoxymethylation: The key step involves the introduction of the ethoxymethyl group. This can be achieved through a reaction with ethyl chloroformate in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and advanced purification techniques are often employed to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
5-(Ethoxymethyl)octahydro-4,7-methano-1H-inden-5-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or hydrocarbons using reducing agents such as lithium aluminum hydride.
Substitution: The ethoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products
Oxidation: Ketones or aldehydes.
Reduction: Alcohols or hydrocarbons.
Substitution: Compounds with new functional groups replacing the ethoxymethyl group.
Scientific Research Applications
5-(Ethoxymethyl)octahydro-4,7-methano-1H-inden-5-ol has several scientific research applications:
Chemistry: Used as a synthetic intermediate in the preparation of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Mechanism of Action
The mechanism of action of 5-(Ethoxymethyl)octahydro-4,7-methano-1H-inden-5-ol involves its interaction with specific molecular targets and pathways. The ethoxymethyl group can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Octahydro-4,7-methano-1H-inden-5-ol: The parent compound without the ethoxymethyl group.
4,7-Methano-1H-indene, octahydro-: A structurally related compound with similar core structure but different functional groups.
4,7-Methano-5H-inden-5-one, octahydro-: Another related compound with a ketone functional group.
Uniqueness
5-(Ethoxymethyl)octahydro-4,7-methano-1H-inden-5-ol is unique due to the presence of the ethoxymethyl group, which imparts distinct chemical and physical properties.
Properties
CAS No. |
34748-63-5 |
|---|---|
Molecular Formula |
C13H22O2 |
Molecular Weight |
210.31 g/mol |
IUPAC Name |
8-(ethoxymethyl)tricyclo[5.2.1.02,6]decan-8-ol |
InChI |
InChI=1S/C13H22O2/c1-2-15-8-13(14)7-9-6-12(13)11-5-3-4-10(9)11/h9-12,14H,2-8H2,1H3 |
InChI Key |
AZHWRHJDAMOKPR-UHFFFAOYSA-N |
Canonical SMILES |
CCOCC1(CC2CC1C3C2CCC3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2',2',6',6'-Tetramethylspiro[1,3-benzodioxole-2,4'-piperidine]](/img/structure/B14674842.png)
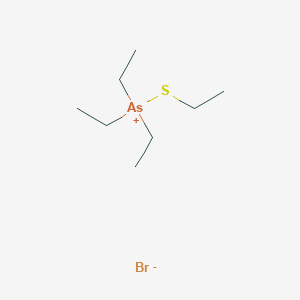
![1-[2-(Hydroxyimino)cyclohexyl]pyridin-1-ium chloride](/img/structure/B14674864.png)
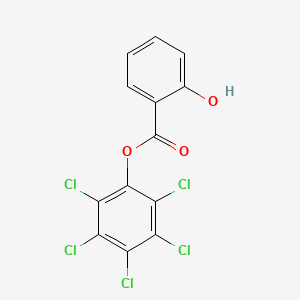
![[Acetyloxy(triethyl)-lambda5-stibanyl] acetate](/img/structure/B14674872.png)
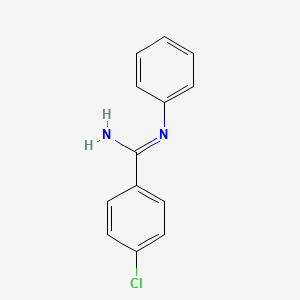
![1,2,5-Trimethyl-3-[(2,4,5-trimethylphenyl)methyl]benzene](/img/structure/B14674895.png)
![5,8,9,10,10a,11-Hexahydro-6h-[1,3]dioxolo[4,5-h]pyrrolo[2,1-b][3]benzazepine](/img/structure/B14674903.png)

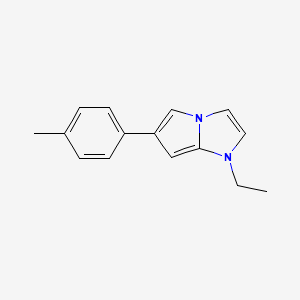
![6-[5-(4-Chlorophenyl)-1-phenyl-1,2-dihydro-3H-pyrazol-3-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14674921.png)
